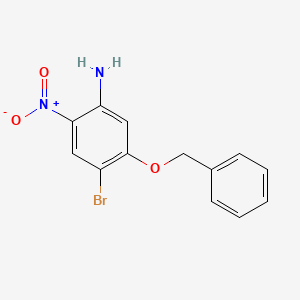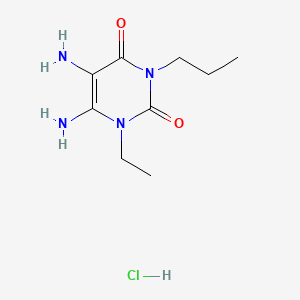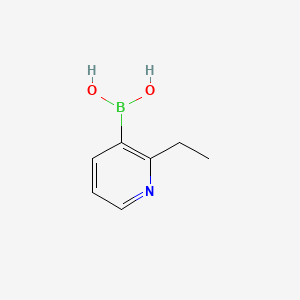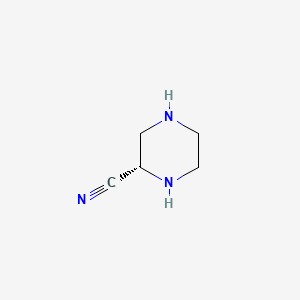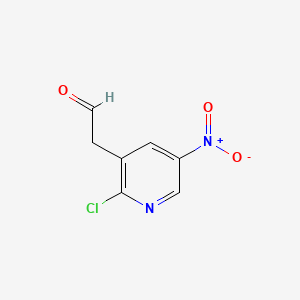
2-(2-氯-5-硝基吡啶-3-基)乙醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is a chemical compound with the molecular formula C7H5ClN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 2-position, a nitro group at the 5-position, and an acetaldehyde group at the 3-position of the pyridine ring.
科学研究应用
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-nitropyridine.
Formylation: The introduction of the acetaldehyde group is achieved through formylation reactions. This can be done using reagents such as formic acid or formamide in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde involves large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include:
Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Chloro-5-nitropyridin-3-yl)acetic acid.
Reduction: 2-(2-Chloro-5-aminopyridin-3-yl)acetaldehyde.
Substitution: 2-(2-Amino-5-nitropyridin-3-yl)acetaldehyde or 2-(2-Mercapto-5-nitropyridin-3-yl)acetaldehyde.
作用机制
The mechanism of action of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Induce Oxidative Stress: The compound may generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
相似化合物的比较
Similar Compounds
2-Chloro-5-nitropyridine: Lacks the acetaldehyde group but shares the chloro and nitro substituents.
2-(2-Chloro-5-nitropyridin-3-yl)ethanol: Similar structure with an ethanol group instead of an acetaldehyde group.
2-(2-Bromo-5-nitropyridin-3-yl)acetaldehyde: Similar structure with a bromo group instead of a chloro group.
Uniqueness
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of chloro, nitro, and acetaldehyde groups makes it a versatile intermediate for various chemical transformations and applications.
属性
IUPAC Name |
2-(2-chloro-5-nitropyridin-3-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7-5(1-2-11)3-6(4-9-7)10(12)13/h2-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKBLEAODULDIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC=O)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677790 |
Source


|
| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256264-86-4 |
Source


|
| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
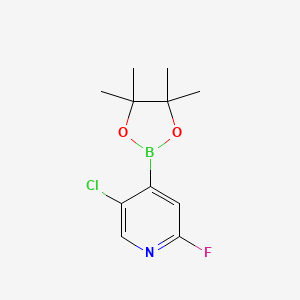
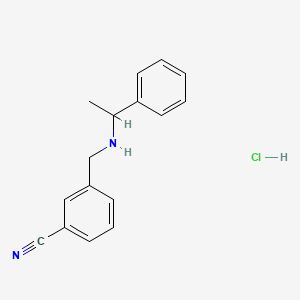
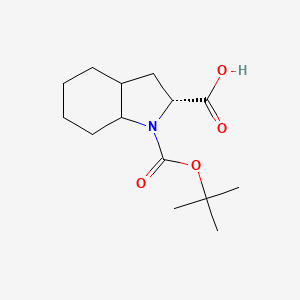
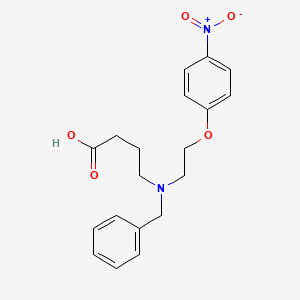
![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)
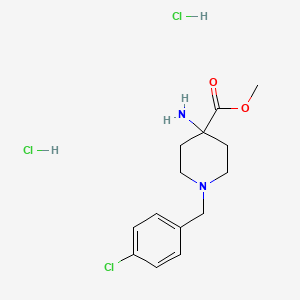
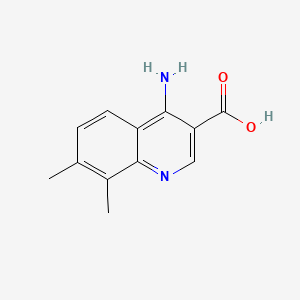

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/new.no-structure.jpg)
![4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B578001.png)
